molecular formula C6H6ClN3O3 B178187 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine CAS No. 1899-99-6

2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine

Cat. No.: B178187
CAS No.: 1899-99-6
M. Wt: 203.58 g/mol
InChI Key: PNVXPMQAFHWYMN-UHFFFAOYSA-N
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Description

“2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine” is a chemical compound with the molecular formula C6H6ClN3O3 . It has a molecular weight of 203.58 . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 203.58 . It is stored at refrigerator temperatures .

Scientific Research Applications

Synthesis of Purines

2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine has been utilized in the synthesis of various purine compounds. One study involved its use in creating purines that amplify the effects of phleomycin against E. coli. This process involved methylaminolysis, reduction, and cyclization with orthoesters to produce various purine derivatives (Brown, Jones, Angyal, & Grigg, 1972).

Development of Aza-analogues of Pteridine

The compound has been employed in the development of aza-analogues of pteridine. This involved reactions like hydrazinolysis and cyclization to create various pentaazanaphthalenes and tetraazaindenes. These compounds' structural features were studied using various spectroscopic methods (Brown & Sugimoto, 1971).

Creation of Nitropyrimidine Derivatives

Research has been conducted on the reaction of methyl N-methyl-N-substituted nitropyrimidines with sodium alkoxides using this compound. This study explored the synthesis of various nitropyrimidine derivatives and their potential applications (Susvilo, Brukštus, & Tumkevičius, 2006).

Synthesis and Evaluation as Antitumor Agents

A series of trisubstituted nitropyrimidines, including derivatives of this compound, were synthesized and evaluated for their potential as antitumor agents. This research investigated their inhibition of cell proliferation in vitro (Thompson et al., 1997).

X-ray and Spectroscopic Analysis

The compound has been analyzed using X-ray crystallography and various spectroscopic techniques. Such studies offer insights into the structural and optical properties of nitropyrimidine derivatives (Jukić et al., 2010).

Synthesis of Novel Heterocyclic Systems

This compound has been used in the synthesis of new derivatives in heterocyclic chemistry. This includes the creation of novel pyrimidoquinazoline systems, which were characterized using various spectroscopic methods (Banihashemi, Hassani, & Lari, 2020).

Safety and Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of pyrrolopyridones as potential protein tyrosine kinase inhibitors . Protein tyrosine kinases play a crucial role in cellular signal transduction pathways and are often implicated in diseases such as cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.

Properties

IUPAC Name

2-chloro-4-methoxy-6-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c1-3-4(10(11)12)5(13-2)9-6(7)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVXPMQAFHWYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517573
Record name 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-99-6
Record name 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichloro-6-methyl-5-nitropyrimidine (3.0 g, 14.4 mmol) was dissolved in methanol (30 mL). The solution was cooled to −10° C. and sodium methoxide (25% in methanol, 3.3 mL, 14.4 mmol) was added drop wise. After 10 minutes, the solution was quenched with acetic acid (5 mL) and concentrated. The residue was suspended in saturated sodium bicarbonate and extracted twice with ethyl acetate. The organic layer was dried over sodium sulfate, filtered and concentrated. Flash chromatography (5% ethyl acetate/hexanes) gave 1.91 g (65% yield) of the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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